2,3,4,5,6-Pentafluorobenzyl bromide

Catalog No.
S588400
CAS No.
1765-40-8
M.F
C7H2BrF5
M. Wt
260.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorobenzyl bromide

CAS Number

1765-40-8

Product Name

2,3,4,5,6-Pentafluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene

Molecular Formula

C7H2BrF5

Molecular Weight

260.99 g/mol

InChI

InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2

InChI Key

XDEPVFFKOVDUNO-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br

Synonyms

1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene; (Bromomethyl)pentafluorobenzene; (Pentafluorophenyl)methyl Bromide; 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene; 1-(Bromomethyl)pentafluorobenzene; 2,3,4,5,6-Pentafluoro-α-bromotoluene; 2,3,4,5,6-Pentafl

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br

Synthesis

,3,4,5,6-Pentafluorobenzyl bromide is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and electronic materials.

  • A study published in the Journal of Fluorine Chemistry describes its use in the synthesis of novel trifluoromethyl-substituted benzyl derivatives with potential antitumor activity.

Material Science

,3,4,5,6-Pentafluorobenzyl bromide can be used as a precursor for the synthesis of fluorinated aromatic compounds, which are valuable materials in organic electronics and optoelectronic applications due to their unique electrical and optical properties.

  • A paper published in the journal Advanced Materials describes its application in the synthesis of fluorinated copolymers for organic light-emitting diodes (OLEDs). [Source: ]

Biomedical Research

,3,4,5,6-Pentafluorobenzyl bromide can be a useful tool for introducing a pentafluorobenzyl group into biomolecules for studying their properties and potential applications in drug discovery.

  • A research article published in the journal Bioorganic & Medicinal Chemistry describes its use in the synthesis of fluorinated inhibitors of protein kinases, which are enzymes involved in various cellular processes. [Source: ]

2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the formula C7H2BrF5. It is characterized by a benzyl group substituted with five fluorine atoms and a bromine atom. This compound appears as a yellow liquid and is odorless. Its physical properties include a melting point of approximately 19 °C and a boiling point ranging from 174 to 175 °C at standard atmospheric pressure. Due to its unique structure, it exhibits significant reactivity and is classified as hazardous, causing severe skin burns and eye damage upon contact .

PFG-Br is a corrosive and lachrymatory (tear-inducing) compound []. It can irritate skin, eyes, and respiratory system upon contact or inhalation [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling PFG-Br [].

Please note:

  • The mechanism of action for PFG-Br is not directly applicable as it's a reagent, not a biologically active molecule.
  • There are no known case studies directly related to PFG-Br due to its function as an analytical tool.
. It can convert functional groups such as carboxylic acids, phenols, mercaptans, and sulfonamides into halogenated derivatives that are more easily detectable by chromatographic methods. The compound facilitates nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives .

The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide typically involves the halogenation of pentafluorotoluene. This process can be achieved through various methods:

  • Direct Halogenation: Reacting pentafluorotoluene with bromine in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: Utilizing bromine in an electrophilic aromatic substitution reaction to introduce the bromine atom onto the aromatic ring.
  • Fluorination followed by Bromination: First fluorinating benzyl compounds and subsequently introducing bromine.

These methods yield the desired compound with varying efficiencies depending on conditions such as temperature and solvent choice .

2,3,4,5,6-Pentafluorobenzyl bromide has several applications:

  • Chromatography and Mass Spectrometry: It serves as a derivatization agent for enhancing the detectability of analytes in complex mixtures.
  • Organic Synthesis: Utilized in synthetic organic chemistry for creating halogenated derivatives.
  • Environmental Analysis: Employed in analyzing pollutants and other chemical species in environmental samples .

Several compounds share structural characteristics with 2,3,4,5,6-Pentafluorobenzyl bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PentafluorotolueneBenzene ring with five fluorinesLacks bromine; used primarily as a precursor
BromomethylpentafluorobenzeneSimilar structure but varies in substituentsContains only one bromine; less versatile
Pentafluorobenzyl chlorideChlorine instead of bromineGenerally less reactive than the bromide
1-Bromo-2-fluorobenzeneOne fluorine atom on benzeneLess fluorinated; different reactivity profile

The unique feature of 2,3,4,5,6-Pentafluorobenzyl bromide lies in its extensive fluorination combined with the presence of a bromine atom, making it particularly effective as a derivatization agent compared to its less halogenated analogs .

Electron capture gas chromatography (EC-GC) relies on compounds with high electron affinity to achieve low detection limits. PFBBr’s derivatization capability introduces electron-capturing pentafluorobenzyl (PFB) groups into target analytes, making them exceptionally responsive to electron capture detection. For example, PFBBr converts short-chain fatty acids into PFB esters, which exhibit detection limits as low as 0.10–0.20 μg/mL in GC-ECD systems [1] [2]. This derivatization is critical for analyzing trace organic pollutants in environmental samples, such as phenols in wastewater (as mandated by US EPA Method 604) [1].

The mechanism of electron capture enhancement stems from the electronegative fluorine atoms in the PFB group, which stabilize negative ions formed during detector operation. This property is particularly advantageous for analyzing volatile fatty acids (VFAs) in complex matrices like asphalt or biological fluids. A study demonstrated that PFBBr-derivatized acetic acid in asphalt samples achieved a 10-fold improvement in signal-to-noise ratio compared to underivatized analogs [3].

Table 1: Detection Limits of PFBBr-Derivatized Analytes in EC-GC

AnalyteMatrixDetection Limit (μg/mL)Source
Acetic acidAsphalt0.15 [3]
PhenolWastewater0.12 [1]
Propionic acidBiological fluids0.18 [4]

The derivatization process is optimized through ion-paired extraction, where PFBBr reacts with analytes in the presence of phase-transfer catalysts like 18-crown-6. This method simultaneously extracts and derivatizes target compounds, reducing artifact formation and improving recovery rates [1].

Enhancement of Mass Spectrometric Detection Limits Through Pentafluorobenzyl Group Incorporation

Incorporating PFB groups via PFBBr derivatization significantly enhances mass spectrometric sensitivity, particularly in negative-ion chemical ionization (NICI) modes. The PFB moiety increases ionization efficiency by stabilizing negative charges through resonance effects. For instance, PFB derivatives of phenols exhibit 3.3–61 times higher sensitivity in NICI-MS compared to trimethylsilyl (TMS) derivatives in electron ionization (EI) modes [5]. This allows instrumental detection limits as low as 2.6–290 fg for chlorophenols in environmental samples [5].

Recent advancements in GC-EI-MS platforms have further validated PFBBr’s utility. A 2024 study demonstrated that PFB esters of fatty acids (C2–C24) achieved quantitation limits of 0.1–5.0 nM in murine plasma, rivaling traditional chemical ionization (CI) methods [4]. The PFB group’s stability under EI conditions also enables robust fragmentation patterns, aiding structural elucidation.

Mechanistic Insight:
The PFB group’s electronegativity enhances ion formation in both EI and CI modes. In NICI, the PFB ester’s high electron affinity facilitates electron capture, generating abundant [M−PFB]⁻ ions. This specificity reduces background interference, enabling precise quantitation of trace analytes in biological matrices like liver perfusates [2] [4].

Multidimensional Chromatographic Approaches Utilizing PFBBr-Derivatized Analytes

Multidimensional GC (GC×GC) systems benefit from PFBBr’s ability to modulate analyte volatility and polarity. Derivatizing carboxylic acids with PFBBr reduces their polarity, allowing separation on nonpolar primary columns (e.g., DB-5MS) followed by polar secondary columns (e.g., DB-WAX). This approach resolves co-eluting peaks in complex mixtures, such as short-chain fatty acids in fecal samples [4].

A notable application involves coupling PFBBr derivatization with comprehensive two-dimensional GC (GC×GC-TOFMS). For example, PFB esters of C2–C6 carboxylic acids in airborne particulate matter were resolved with a peak capacity of >1,000, enabling identification of over 30 isomers in a single run [6]. The derivatization also improves thermal stability, preventing degradation during extended chromatographic cycles.

Hyphenated Techniques Combining Derivatization with Mobility Separation Methods

Hyphenated systems integrating PFBBr derivatization with ion mobility spectrometry (IMS) or high-field asymmetric waveform ion mobility spectrometry (FAIMS) are emerging as powerful tools for analyzing complex biological samples. PFB derivatives’ uniform charge distribution and high mobility shift coefficients enable precise separation of isomers.

A 2023 method combined headspace solid-phase microextraction (HS-SPME) with PFBBr derivatization and GC-FAIMS-MS to quantify aldehydes in automotive exhaust. The PFB-oxime derivatives achieved a 92% reduction in matrix interference compared to underivatized analytes, with detection limits of 0.1–1.2 ng/m³ [6]. Similarly, PFBBr-derivatized fatty acids in breath samples were analyzed using GC-IMS, resolving C3–C5 isomers with collision cross-section differences of <2% [4].

Future Directions:
Ongoing research focuses on coupling PFBBr derivatization with ultrahigh-resolution MS and machine learning-driven mobility prediction models. These advancements aim to decode complex metabolomic profiles, such as dysregulated fatty acids in renal injury models [4].

XLogP3

3

Boiling Point

174.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (98.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1765-40-8

Wikipedia

2,3,4,5,6-Pentafluorobenzyl bromide

Dates

Modify: 2023-08-15

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